molecular formula C17H13ClFNOS2 B2782753 2-(2-chloro-6-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide CAS No. 2034605-88-2

2-(2-chloro-6-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide

Cat. No. B2782753
CAS RN: 2034605-88-2
M. Wt: 365.87
InChI Key: LZYMNEZFHITCDQ-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide, also known as CFMTI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFMTI belongs to the class of compounds known as acetamides, which are widely used in the pharmaceutical industry as analgesics, anti-inflammatory agents, and antipyretics. The unique chemical structure of CFMTI makes it a promising candidate for the development of novel drugs for the treatment of various diseases.

Scientific Research Applications

Thrombin Inhibition

"2-(2-Chloro-6-fluorophenyl)acetamides" with specific substituents are potent thrombin inhibitors, demonstrating significant potential in the development of new therapeutic agents targeting thrombin-related disorders. The study by Lee et al. (2007) highlights the effectiveness of these compounds, with Ki values ranging from 0.9 to 33.9 nM, indicating their strong inhibitory action against thrombin. This research suggests that modifications to the P3 and P1 substituents can significantly affect the potency of these inhibitors, underscoring the importance of structural considerations in the design of thrombin inhibitors (Lee et al., 2007).

Comparative Metabolism Studies

Research conducted by Coleman et al. (2000) on the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes provides insight into the biotransformation and potential toxicological aspects of related compounds. These herbicides, including acetochlor, alachlor, butachlor, and metolachlor, are known to be carcinogenic in rats, with their carcinogenicity potentially involving complex metabolic activation pathways. This study contributes to understanding the metabolic pathways of chloroacetamides and their intermediates, such as CDEPA and CMEPA, in human and rat livers, which is crucial for assessing the safety and environmental impact of such compounds (Coleman et al., 2000).

Synthetic and Activity Studies

Another aspect of research on related compounds involves the synthesis and evaluation of their biological activities. For example, Sunder et al. (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, assessing their anti-inflammatory activity. This work illustrates the potential of chloroacetamide derivatives in the development of new anti-inflammatory agents, showcasing the diversity of scientific research applications of compounds with structural similarities to "2-(2-chloro-6-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide" (Sunder et al., 2013).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNOS2/c18-13-3-1-4-14(19)12(13)9-16(21)20-17(11-6-8-22-10-11)15-5-2-7-23-15/h1-8,10,17H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYMNEZFHITCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NC(C2=CSC=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide

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